molecular formula C20H24BNO3 B1532446 N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1048647-68-2

N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1532446
CAS RN: 1048647-68-2
M. Wt: 337.2 g/mol
InChI Key: FIKRNCQRGXLNPR-UHFFFAOYSA-N
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Description

The compound “N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a benzamide group (a benzene ring attached to a CONH2 group), and a tetramethyl-1,3,2-dioxaborolane group (a boron atom bonded to two oxygen atoms and a carbon ring with four methyl groups attached) .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a dioxaborolane group are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, a key step in the synthesis of many organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound is a solid at room temperature . Its density, boiling point, and other properties could be determined experimentally .

Scientific Research Applications

Drug Delivery Systems

This compound can be used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For example, it can be structurally modified with hyaluronic acid (HA) to encapsulate curcumin (CUR) and form curcumin-loaded nanoparticles (HA@CUR NPs). This system can rapidly release CUR in a ROS environment, which is beneficial for the treatment of diseases where ROS plays a significant role .

Treatment of Periodontitis

The ROS-responsive drug delivery system mentioned above has been specifically applied in the treatment of periodontitis . The system not only retains the antimicrobial efficacy of CUR, but also exhibits pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Synthesis of Sulfinamide Derivatives

Phenylboronic acid pinacol ester, a related compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Suzuki–Miyaura Coupling

This compound can be used as a substrate in the Suzuki–Miyaura coupling of various aryl iodides . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.

Hydrolysis Studies

Phenylboronic pinacol esters, including this compound, can be studied for their susceptibility to hydrolysis at physiological pH . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH, which can influence the rate of the reaction .

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)17-12-8-11-16(13-17)18(23)22-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKRNCQRGXLNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674678
Record name N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1048647-68-2
Record name N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Benzylamino-1-carbonyl)phenyl]boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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